L-メントールイソバレレート

概要

科学的研究の応用

Pseudothymine has a wide range of applications in scientific research:

Chemistry: It is used as an indicator of acetoacetyl-CoA accumulation and in the synthesis of various organic compounds.

Biology: Pseudothymine has been studied for its regulatory effects on the synthesis of nucleic acids.

Medicine: It exhibits antiradiation effects and has been used in studies involving radioprotective agents.

作用機序

シュードチミンの作用機序は、さまざまな分子標的および経路との相互作用に関与しています。 シュードチミンは、in vivoで顕著な放射線防護効果を示すことが示されており、これは核酸やその他の代謝中間体の合成を調節する能力によるものと考えられています .

類似化合物の比較

シュードチミンは、チミン、シトシン、ウラシルなどの他のピリミジン誘導体と似ています。 シュードチミンは、その特定の生物学的効果と用途において独自です。 例えば:

シュードチミンは、放射線防護効果や核酸合成における調節的役割など、これらの他のピリミジン誘導体とは異なる独自の特性を持っています .

準備方法

シュードチミンは、ジケテンと尿素の縮合によって合成できます . この方法は、有機合成と工業生産で一般的に使用されます。 反応は通常、アセトニトリル、水、リン酸などの溶媒を使用し、質量分析に適合する用途ではギ酸が使用されます .

化学反応の分析

シュードチミンは、次のようなさまざまな化学反応を起こします。

酸化: シュードチミンは、使用する試薬や条件に応じて、さまざまな生成物に酸化されます。

還元: 特定の条件下で還元されて、さまざまな誘導体を生成します。

置換: シュードチミンは、その水素原子の1つ以上が他の原子または基に置換される置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、アセトニトリル、水、リン酸、ギ酸などがあります. これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。

科学研究における用途

シュードチミンは、科学研究で幅広い用途があります。

類似化合物との比較

Pseudothymine is similar to other pyrimidine derivatives such as thymine, cytosine, and uracil. it is unique in its specific biological effects and applications. For example:

Thymine: Found in DNA, thymine pairs with adenine and is involved in the genetic coding of organisms.

Cytosine: Found in both DNA and RNA, cytosine pairs with guanine and plays a crucial role in genetic coding and expression.

Uracil: Found in RNA, uracil pairs with adenine and is involved in the transcription process.

Pseudothymine’s unique properties, such as its antiradiation effects and regulatory role in nucleic acid synthesis, distinguish it from these other pyrimidine derivatives .

生物活性

Menthyl isovalerate, also known as Validol, is the menthyl ester of isovaleric acid. This compound has garnered attention due to its various biological activities and applications in pharmacology and food industries. The following sections detail its synthesis, biological effects, safety assessments, and relevant case studies.

Synthesis of Menthyl Isovalerate

Menthyl isovalerate can be synthesized through hydroalkoxycarbonylation of isobutylene with carbon monoxide and l-menthol. This method allows for a one-step synthesis that improves yield and reduces impurities compared to traditional two-step methods, which involve oxidation of isoamyl alcohol followed by esterification with l-menthol. The new synthesis method has shown a yield of approximately 75% with high regioselectivity .

Biological Activities

1. Pharmacological Effects

Menthyl isovalerate exhibits several pharmacological effects:

- Sedative Effects : Validol is known for its calming effects on the nervous system, making it useful in treating conditions such as anxiety and light attacks of angina pectoris .

- Vasodilatory Properties : It has a moderate reflex vasodilating effect, contributing to its utility in cardiovascular therapies .

- Anti-nausea Applications : Validol is also used as an antiemetic for motion sickness .

2. Toxicological Profile

A comprehensive safety assessment has been conducted on menthyl isovalerate, focusing on its genotoxicity, reproductive toxicity, and skin sensitization potential:

- Genotoxicity : Studies indicate that menthyl isovalerate does not exhibit genotoxic properties when evaluated using analogs such as menthyl acetate. No significant increases in mutant colonies were observed in vitro .

- Reproductive Toxicity : Long-term studies have shown no adverse effects on reproductive organs in mice at various dosages, supporting the safety of menthyl isovalerate for human use .

- Skin Sensitization : Limited studies suggest a low potential for skin sensitization, similar to its analogs .

Study on Efficacy in Insomnia Treatment

A clinical trial investigated the efficacy of ZRAS capsules containing menthyl isovalerate among participants with insomnia. The study found that while the primary outcomes did not show significant differences compared to placebo, secondary outcomes indicated a reduction in sleep onset latency. The treatment was well-tolerated with no serious adverse events reported .

Safety Assessment Reports

The RIFM (Research Institute for Fragrance Materials) conducted a safety assessment on menthyl isovalerate, concluding that it poses minimal risk under current usage levels. The margin of exposure (MOE) was calculated to be adequate for developmental toxicity endpoints, reinforcing its safety profile when used as intended .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Name | Menthyl Isovalerate (Validol) |

| CAS Number | 16409-46-4 |

| Appearance | Transparent, colorless liquid with a characteristic menthol aroma |

| Solubility | Slightly soluble in ethanol; practically insoluble in water |

| Key Biological Activities | Sedative effects, vasodilatory properties, anti-nausea applications |

| Safety Assessment | Non-genotoxic, low skin sensitization potential; adequate MOE for use |

特性

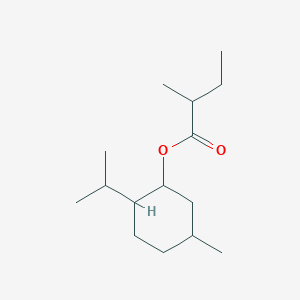

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHREPYEIHRUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CCC1C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866294 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53004-93-6, 16409-46-4 | |

| Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53004-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053004936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is menthyl isovalerate and what is its molecular structure?

A1: Menthyl isovalerate, also known as validol, is an ester formed by the condensation of menthol and isovaleric acid. [] Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. []

Q2: Are there any spectroscopic data available for menthyl isovalerate?

A2: Yes, infrared (IR) spectroscopy combined with Density Functional Theory (DFT) calculations using the B3LYP/6-31++G** force field has been used to characterize the structure of menthyl isovalerate. [] This analysis provided detailed information on bond lengths and vibrational frequencies.

Q3: How is menthyl isovalerate synthesized?

A3: Menthyl isovalerate can be synthesized through several methods:

- Esterification of l-menthol and isovaleric acid: This reaction can be catalyzed by macroporous resin supported Ce4+. Optimal conditions for this synthesis include a catalyst amount of 2% (relative to the total mass of l-menthol and isovaleric acid), a 1:1.6 molar ratio of l-menthol to isovaleric acid, a reaction temperature of 120°C, and a reaction time of 6 hours. These conditions result in an 80% yield of menthyl isovalerate. []

- Hydrocarbalkoxylation of isobutylene: This method involves reacting isobutylene with carbon monoxide and menthol in the presence of a palladium-phosphine catalyst system like Pd(OAc)2 + PPh3 + p-CH3C6H4SO3OH. []

Q4: What are the applications of menthyl isovalerate?

A4: Menthyl isovalerate is primarily known as an active component in the medication validol. [] Validol is used for its purported therapeutic effects, but more research is needed to fully understand its mechanism of action and efficacy.

Q5: Are there any analytical methods for determining the concentration of menthyl isovalerate?

A5: Yes, gas chromatography (GC) with flame-ionization detection has been successfully employed to determine the concentration of menthyl isovalerate in tablet dosage forms. [] This method utilizes n-octanol as an internal standard and a HP-FFAP (nitroterephthalic acid modified polyethylene glycol) fused silica capillary column for separation.

Q6: Has menthyl isovalerate been found in natural sources?

A6: Yes, menthyl isovalerate has been identified as a constituent in the essential oils of several plants, including:

- Tanacetum elburensis Mozaff: Menthyl isovalerate constitutes 20.0% of the oil. []

- Tanacetum polycephalum subsp. duderanum: It represents 2.94% of the flower oil. []

- Blueberry seed oil: Menthyl isovalerate is a principal constituent, accounting for 30.06% of the volatiles. []

Q7: Are there any known catalysts for the synthesis of menthyl isovalerate?

A8: Research indicates that macroporous resin-supported Ce4+ and palladium-phosphine complexes can effectively catalyze the synthesis of menthyl isovalerate. [, ] The Ce4+ catalyst can be recycled more than five times without significant loss of activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。